Diethyl isocyanomethylphosphonate

Description

The exact mass of the compound Diethyl isocyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl isocyanomethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl isocyanomethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

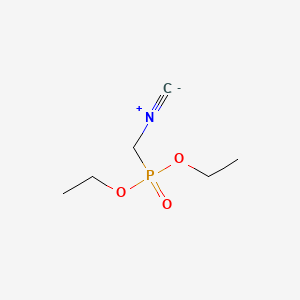

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICURVXBGGDVHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[N+]#[C-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370450 | |

| Record name | Diethyl isocyanomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41003-94-5 | |

| Record name | Diethyl isocyanomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (isocyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Diethyl Isocyanomethylphosphonate (DEIMP)

CAS Number: 41003-94-5

Formula:

Executive Summary

Diethyl isocyanomethylphosphonate (DEIMP) represents a specialized class of

These vinyl isocyanides are potent intermediates in multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, and serve as precursors for complex heterocycles including pyrroles, indoles, and 1-substituted isoquinolines. This guide details the synthesis, mechanistic pathways, and experimental protocols for leveraging DEIMP in high-value medicinal chemistry applications.

Chemical Profile & Structural Logic

DEIMP combines the olefination power of a phosphonate ester with the unique reactivity of an isocyanide.

| Feature | Chemical Moiety | Function |

| Olefination Engine | Diethyl phosphonate | Facilitates HWE reaction; thermodynamic driving force via formation of stable P=O bond (phosphate byproduct). |

| Reactive Core | Isocyanide | Acts as a carbene equivalent; enables subsequent heterocyclization or multicomponent reactions. |

| Acidic Site | High acidity ( |

Comparison: DEIMP vs. TosMIC

-

TosMIC: Sulfone-stabilized. Reacts with aldehydes/ketones to form oxazoles/dihydrooxazoles (retention of oxygen or elimination of sulfinate).

-

DEIMP: Phosphonate-stabilized. Reacts with aldehydes/ketones to form vinyl isocyanides (elimination of phosphate oxygen).

Mechanistic Foundations

The utility of DEIMP rests on the Horner-Wadsworth-Emmons (HWE) pathway. Unlike the Wittig reaction, the HWE reaction with DEIMP offers superior stereocontrol (typically

Pathway Diagram: HWE Olefination & Divergence

The following diagram illustrates the mechanistic divergence between DEIMP and TosMIC, highlighting why DEIMP is selected for vinyl isocyanide synthesis.

Figure 1: Mechanistic pathway of DEIMP. The reagent undergoes deprotonation to form a carbanion, which attacks the carbonyl to form a vinyl isocyanide via HWE elimination.

Synthesis of the Reagent (DEIMP)

Commercial availability of DEIMP can be sporadic. High-purity reagent is best prepared in-house from diethyl aminomethylphosphonate.

Reaction Scheme

-

Formylation: Diethyl aminomethylphosphonate

Diethyl formamidomethylphosphonate. -

Dehydration: Diethyl formamidomethylphosphonate

Diethyl isocyanomethylphosphonate.

Experimental Protocol 1: Preparation of DEIMP

Reagents: Diethyl aminomethylphosphonate, Ethyl formate, Phosphorus oxychloride (

Step 1: Formylation

-

Reflux diethyl aminomethylphosphonate (50 mmol) in ethyl formate (excess, 100 mL) for 4 hours.

-

Concentrate in vacuo to remove ethanol and excess ethyl formate.

-

Yields quantitative diethyl formamidomethylphosphonate (Check via NMR: formyl proton

ppm).

Step 2: Dehydration (The Isocyanide Formation)

-

Dissolve the formamide intermediate (50 mmol) and triethylamine (150 mmol, 3 eq) in dry DCM (100 mL). Cool to -5°C.

-

Add

(55 mmol, 1.1 eq) dropwise over 30 minutes, maintaining temperature -

Stir at

for 1 hour. -

Quench: Pour the mixture into an ice-cold saturated

solution (200 mL). Stir vigorously for 15 mins. -

Extraction: Separate organic layer; extract aqueous layer with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Distill under reduced pressure (approx. 100-110°C at 0.5 mmHg) to obtain pure DEIMP as a colorless liquid.-

IR Validation: Look for strong characteristic isocyanide band at

.

-

Core Application: Synthesis of Vinyl Isocyanides

Vinyl isocyanides are "chameleon" intermediates. They can act as radical traps, Michael acceptors, or partners in [4+2] cycloadditions.

Experimental Protocol 2: General HWE Olefination

Objective: Synthesis of 1-isocyano-2-phenylethene (Styryl isocyanide).

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon.

-

Deprotonation: Suspend NaH (60% in oil, 12 mmol, 1.2 eq) in dry THF (20 mL). Cool to

. -

Reagent Addition: Add DEIMP (10 mmol, 1.0 eq) dropwise. Evolution of

gas will be observed. Stir for 30 mins at -

Carbonyl Addition: Add Benzaldehyde (10 mmol, 1.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with water (10 mL). Extract with Et2O (

mL). Wash organics with brine, dry over -

Isolation: Concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1). Vinyl isocyanides are sensitive to acid; use 1%

in eluent if degradation is observed.

Data Summary: Substrate Scope

| Aldehyde (R-CHO) | Product (Vinyl Isocyanide) | Yield (%) | E/Z Ratio |

| Benzaldehyde | 82 | >95:5 | |

| 4-Nitrobenzaldehyde | 4-Nitro- | 88 | >95:5 |

| Cyclohexanecarbaldehyde | 2-Cyclohexylvinyl isocyanide | 75 | 90:10 |

| Paraformaldehyde | Vinyl isocyanide (Parent) | 65 | N/A |

Advanced Application: Heterocycle Synthesis

While TosMIC is used for oxazoles, DEIMP-derived vinyl isocyanides are precursors to 1-substituted isoquinolines (via radical cyclization) and Pyrroles .

Workflow: Drug Discovery Fragment Synthesis

The following diagram outlines how DEIMP fits into a fragment-based drug discovery (FBDD) workflow for generating nitrogen heterocycles.

Figure 2: Strategic utilization of DEIMP in divergent synthesis of N-heterocycles.

Safety & Handling (E-E-A-T)

Expert Insight: Isocyanides are notorious for their foul odor, though phosphonate-functionalized isocyanides like DEIMP are generally less volatile than lower alkyl isocyanides. However, strict containment is required.

-

Odor Control: All reactions must be performed in a well-ventilated fume hood. Glassware should be rinsed with an oxidant (bleach or acidic ethanol) immediately after use to oxidize the isocyanide functionality to the odorless isocyanate/amine.

-

Thermal Stability: DEIMP is stable at room temperature but should be stored at

to prevent slow polymerization or hydrolysis. -

Toxicity: Treat as a potential cyanide release agent upon metabolism. Avoid skin contact.

References

-

Schöllkopf, U., & Schröder, R. (1973). Synthese von

-ungesättigten Isocyaniden nach der Phosphono-Carbonyl-Olefinierungsmethode. Angewandte Chemie International Edition. [Link] -

Rachoń, J., & Schöllkopf, U. (1981). Synthese von 1-Isocyan-1-alken-phosphonsäurediethylestern. Liebigs Annalen der Chemie. [Link]

-

Moskal, J., & van Leusen, A. M. (1986).

-unsaturated isocyanides. Journal of Organic Chemistry. [Link] -

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Comprehensive text on isocyanide reactivity including DEIMP). [Link]

Technical Monograph: Diethyl Isocyanomethylphosphonate (DEIMP)

Introduction & Core Utility

Diethyl isocyanomethylphosphonate (DEIMP) (CAS: 41003-94-5) is a specialized organophosphorus reagent primarily employed in organic synthesis as a C1 synthon.[1] It is the linchpin of the Van Leusen reaction , enabling the direct conversion of aldehydes and ketones into nitriles, oxazoles, or imidazoles, and serving as a Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of

Unlike simple phosphonates, the presence of the isocyanide (-NC) functionality confers unique reactivity, allowing for insertion reactions and heterocycle formation that are inaccessible to standard phosphonate esters.

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Physical Constants

| Property | Value | Condition / Note |

| CAS Number | 41003-94-5 | Distinct from cyanomethyl isomer (2537-48-6) |

| Molecular Formula | MW: 177.14 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Darkens upon degradation |

| Boiling Point | 84–87 °C | @ 0.1 mmHg (High vacuum required) |

| Density | 1.105 g/mL | @ 25 °C |

| Refractive Index ( | 1.4310 – 1.4340 | Purity indicator |

| Solubility | Soluble in THF, DCM, Toluene | Limited solubility in Hexanes/Water |

| Odor | Pungent, characteristic isonitrile odor | Handle in fume hood only |

Spectroscopic Profile (Self-Validation)

To validate the identity and purity of DEIMP, compare experimental data against these standard spectral markers.

-

Infrared Spectroscopy (IR):

-

Diagnostic Peak: Strong absorption band at ~2150 cm

. -

Significance: This corresponds to the isocyanide (-N

C) stretching vibration. Absence of this peak or presence of a nitrile peak (~2250 cm

-

-

Nuclear Magnetic Resonance (

H NMR, 400 MHz, CDCl-

1.38 ppm (t, 6H,

-

3.75 ppm (d, 2H,

-

Critical Check: The large coupling constant (

Hz) is definitive for the

-

-

4.20 ppm (m, 4H): Methylene protons of the ethyl ester groups (

-

1.38 ppm (t, 6H,

Synthesis & Handling Logic

Synthesis Pathway (Causality)

DEIMP is rarely synthesized from scratch in drug discovery due to availability, but understanding its origin explains its impurities. It is produced via the dehydration of diethyl (formamidomethyl)phosphonate .

-

Precursor: Diethyl (formamidomethyl)phosphonate.

-

Dehydrating Agent: Phosphorus oxychloride (

) with Triethylamine ( -

Impurity Profile: The primary impurity is the unreacted formamide precursor (hydrolysis product). This is visible in NMR as a signal lacking the characteristic isonitrile IR stretch.

Stability & Storage Protocol

-

Hydrolysis Sensitivity: The isocyano group is acid-sensitive. Exposure to atmospheric moisture can slowly hydrolyze the compound back to the formamide.

-

Thermal Instability: While distillable under high vacuum, prolonged heating above 100°C can cause rearrangement to the thermodynamically more stable cyanomethyl isomer (nitrile).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

Visualization: Synthesis & Purification Workflow

The following diagram outlines the logical flow from synthesis to purified reagent, highlighting critical control points.

Figure 1: Synthesis and purification logic for Diethyl isocyanomethylphosphonate.

Application Context: The Van Leusen Reaction

The primary utility of DEIMP is the Van Leusen Oxazole Synthesis . This reaction is unique because DEIMP acts as a nucleophile (at the carbon) and then undergoes a cyclization.

Mechanism Logic[1]

-

Deprotonation: The

-protons of DEIMP are acidic ( -

Addition: The carbanion attacks the carbonyl carbon of an aldehyde.

-

Cyclization: The oxygen of the aldehyde attacks the isocyanide carbon.

-

Elimination: Loss of diethyl phosphate drives the formation of the aromatic oxazole ring.

Visualization: Reactivity Pathway

Figure 2: Divergent reactivity of DEIMP based on solvent choice (Van Leusen vs. HWE).

Experimental Protocols

Protocol A: Standard Characterization (QC)

Use this protocol to verify reagent quality before committing to expensive steps.

-

Sampling: Withdraw 50

of DEIMP using a glass syringe (avoid plastic if possible to prevent leaching) under Nitrogen. -

NMR Prep: Dissolve in 0.6 mL

.-

Note: Ensure

is acid-free (store over basic alumina or silver foil) to prevent in-tube hydrolysis during long acquisitions.

-

-

Acquisition: Run standard proton sequence (16 scans).

-

Analysis:

-

Check integral ratio of Methyl (6H) : Methylene-P (2H). Ratio < 3:1 suggests decomposition.

-

Verify the doublet at 3.75 ppm. If it appears as a singlet or complex multiplet, reject the batch.

-

Protocol B: Purification via Vacuum Distillation

Required if the liquid has turned dark orange/brown.

-

Setup: Assemble a short-path distillation apparatus. Grease all joints heavily; high vacuum is critical.

-

Loading: Charge the boiling flask with crude DEIMP. Add a magnetic stir bar.

-

Vacuum: Apply vacuum gradually to reach < 0.5 mmHg.

-

Safety: Ensure a cold trap (Dry ice/Acetone) is between the pump and the apparatus to catch volatile isonitriles.

-

-

Heating: Heat the oil bath to ~100 °C.

-

Collection: Collect the fraction boiling at 84–87 °C (0.1 mmHg) .

-

Discard the first few drops (forerun) which may contain volatile impurities.

-

Stop before the flask is dry to prevent thermal decomposition of the residue.

-

-

Storage: Flush the receiving flask with Argon immediately and seal.

Safety & Toxicology (MSDS Summary)

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

-

Target Organs: Respiratory system (irritant).[2]

-

Odor Threshold: Very low. The smell is unpleasant and lingering. All waste must be treated with bleach (hypochlorite) to oxidize the isonitrile to the less odorous isocyanate/amine before disposal.

References

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. New synthesis of imidazoles and oxazoles. Tetrahedron Letters, 13(23), 2369-2372.

-

Moskal, J., & van Leusen, A. M. (1986). Synthesis of oxazoles from aldehydes and diethyl isocyanomethylphosphonate. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.

-

Sigma-Aldrich. (2024). Product Specification: Diethyl isocyanomethylphosphonate.

-

PubChem. (2024). Diethyl isocyanomethylphosphonate Compound Summary. National Library of Medicine.

- Rachon, J., & Schöllkopf, U. (1981). Syntheses with α-metalated isocyanides. Liebigs Annalen der Chemie, 1981(9), 1693-1699.

Sources

Technical Monograph: Synthesis of Diethyl Isocyanomethylphosphonate

Executive Summary & Strategic Utility

Diethyl isocyanomethylphosphonate (DEIMP) is a pivotal bifunctional reagent in organic synthesis, serving as the phosphate analogue to the TosMIC (Toluenesulfonylmethyl isocyanide) reagent. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where it facilitates the synthesis of

This guide details the synthesis of DEIMP via the dehydration of diethyl (N-formylaminomethyl)phosphonate. Unlike generic protocols, this document focuses on the Schöllkopf method , emphasizing thermal control and pH management to mitigate the inherent instability of the isocyano group.

Key Chemical Parameters

| Parameter | Specification |

| CAS Number | 27605-40-9 |

| Molecular Formula | |

| Molecular Weight | 177.14 g/mol |

| Boiling Point | 75–80 °C (at 0.05 mmHg) |

| Storage | < -20 °C, Inert Atmosphere (Ar/N2) |

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on a functional group interconversion (FGI) strategy. The isocyanide moiety is generated via the dehydration of a formamide precursor. The phosphorus backbone is established early via the Arbuzov or Gabriel-amine route.

Mechanistic Pathway (DOT Visualization)

Figure 1: Two-step synthetic pathway from the amine precursor to the target isocyanide.

Detailed Experimental Protocol

Phase A: Synthesis of Diethyl (N-formylaminomethyl)phosphonate

Objective: Protection of the amine and installation of the carbon atom required for the isocyanide.

Reagents:

-

Diethyl (aminomethyl)phosphonate (1.0 eq)

-

Ethyl formate (Excess, used as solvent)

-

Catalytic p-Toluenesulfonic acid (optional, 0.01 eq)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Addition: Charge the flask with Diethyl (aminomethyl)phosphonate and a 5-fold molar excess of Ethyl formate.

-

Reaction: Heat the mixture to reflux (approx. 54°C) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or

NMR. -

Workup: Remove excess Ethyl formate via rotary evaporation. The resulting oil is often pure enough for the next step.

-

Validation:

NMR should show the disappearance of the

Phase B: Dehydration to Diethyl isocyanomethylphosphonate

Objective: Conversion of the formamide to isocyanide using the

Reagents:

-

Diethyl (N-formylaminomethyl)phosphonate (1.0 eq)

-

Phosphoryl chloride (

) (1.1 eq) -

Triethylamine (

) (2.5 eq) -

Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Protocol:

-

Solvation: Dissolve the Formamide precursor (Phase A product) and Triethylamine in anhydrous DCM under an Argon atmosphere.

-

Cryogenic Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Expert Insight: Do not let the temperature drop below -10°C, as viscosity increases can hinder mixing, leading to localized hot spots upon reagent addition.

-

-

Controlled Addition: Add

dropwise over 30–45 minutes. Maintain internal temperature below 5°C .-

Mechanism:

activates the formyl oxygen. Subsequent elimination by

-

-

Maturation: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 30 minutes.

-

Quenching: Pour the reaction mixture into an ice-cold Sodium Carbonate (

) solution (15% w/v). Stir vigorously for 15 minutes to hydrolyze excess phosphoryl chloride. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

). -

Drying: Combine organics, wash with brine, dry over

, and concentrate under reduced pressure.

Purification & Process Validation

The crude material is a dark orange/brown liquid. Direct use is possible, but distillation is required for high-purity applications (e.g., kinetic studies).

Purification Workflow (DOT Visualization)

Figure 2: Distillation logic for isolating pure DEIMP.

Analytical Validation Criteria

To confirm the identity and purity of the synthesized DEIMP, the following spectroscopic signatures must be verified:

| Technique | Diagnostic Signal | Structural Inference |

| IR Spectroscopy | 2150–2160 cm⁻¹ (Strong) | Characteristic Isocyanide ( |

| ¹H NMR | Methylene protons ( | |

| ³¹P NMR | Shift relative to starting amine ( |

Troubleshooting & Safety Directives

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis during quench. | Ensure quench is rapid and basic ( |

| Product Polymerization | Overheating during distillation. | Use a high-vacuum pump (<0.1 mmHg) to lower boiling point. Keep bath temp < 100°C. |

| No IR Peak at 2150 | Incomplete dehydration. | Check |

Safety: The "Isocyanide Effect"

Isocyanides are notorious for their vile, penetrating odor.

-

Containment: All glassware must be rinsed with an oxidizing solution (bleach or acidic ethanol) inside the hood before removal.

-

Personal Protective Equipment (PPE): Double nitrile gloves and a lab coat are mandatory.

-

Emergency: In case of a spill, cover with sand and treat with dilute HCl to hydrolyze the isocyanide to the amine (which smells less offensive).

References

-

Schöllkopf, U., Hoppe, I., & Jentsch, R. (1975). Syntheses with α-metallated isocyanides, XXX. Synthesis of α,β-unsaturated isocyanides from carbonyl compounds and diethyl isocyanomethylphosphonate. Chemische Berichte.

-

Rachon, J., & Schöllkopf, U. (1981). Properties and Reactions of Isocyanomethylphosphonates. Liebigs Annalen der Chemie.

-

Organic Syntheses. General procedures for isocyanide synthesis via dehydration. (Reference for standard POCl3/Et3N dehydration protocols).

-

PubChem. Compound Summary for CID 107779 (Diethyl isocyanomethylphosphonate).

Diethyl isocyanomethylphosphonate preparation from N-(diethoxyphosphorylmethyl)formamide

Executive Summary

Diethyl isocyanomethylphosphonate (CAS: 26026-34-0) serves as a critical C1-synthon in organic synthesis, bridging the utility of Horner-Wadsworth-Emmons (HWE) reagents with the unique reactivity of isocyanides. It is primarily utilized for the synthesis of oxazoles, pyrroles, and antiviral heterocycles.

This guide details the dehydration of

Mechanistic Principles & Reaction Engineering

The transformation is a classic dehydration of a formamide. However, the presence of the phosphonate group at the

The Dehydration Cascade

The reaction proceeds via the activation of the formamide oxygen by the electrophilic phosphorus species, followed by base-mediated

-

Activation: The formamide oxygen attacks

, creating a reactive imidoyl dichlorophosphate intermediate. -

Elimination: Triethylamine abstracts the proton from the nitrogen, triggering the collapse of the intermediate to release the isocyanide,

(quenched as salt), and chloride ions.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and critical control points (CCPs).

Figure 1: Mechanistic pathway for the dehydration of phosphonyl formamides.

Experimental Protocol: The Method

Safety Warning: This reaction generates isocyanides (potent odor) and utilizes

Materials & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| Limiting Reagent | 1.0 | Dried over | |

| Phosphorus Oxychloride ( | Dehydrating Agent | 1.1 - 1.2 | Freshly distilled preferred. |

| Triethylamine ( | Base / Acid Scavenger | 2.5 - 3.0 | Must be dry (distilled over |

| Dichloromethane (DCM) | Solvent | [0.2 - 0.5 M] | Anhydrous. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with

-(diethoxyphosphorylmethyl)formamide (1.0 eq) and anhydrous DCM. -

Add Triethylamine (2.5 eq) in one portion.

-

Cool the mixture to

to

Step 2: Controlled Addition (Critical Process Parameter)

-

Dilute

(1.1 eq) in a small volume of DCM. -

Add the

solution dropwise to the reaction mixture. -

Constraint: Maintain internal temperature below

. Rapid addition causes exotherms that degrade the imidoyl intermediate.

Step 3: Reaction & Maturation

-

Once addition is complete, allow the reaction to stir at

for 45–60 minutes. -

Monitor by TLC (Silica, 5% MeOH in DCM). The formamide spot (lower

) should disappear, replaced by the isocyanide (higher

Step 4: Quench & Extraction

-

Quench: Slowly pour the reaction mixture into a rapidly stirring solution of saturated

(sodium carbonate) at-

Note: Do not use acid or water alone; acidic conditions hydrolyze the isocyanide back to the amine.

-

-

Stir for 15 minutes to destroy excess

. -

Separate the organic layer. Extract the aqueous layer with DCM (

).

Step 5: Purification

-

Wash combined organics with saturated

and brine. -

Dry over

(Magnesium Sulfate), filter, and concentrate under reduced pressure (Rotovap). -

Final Purification: Vacuum distillation is required for high purity.

-

Boiling Point: ~100–110°C at 0.5 mmHg (literature values vary by vacuum strength).

-

Process Workflow & Logic

The following flowchart outlines the operational logic, highlighting the "Self-Validating" checkpoints essential for reproducibility.

Figure 2: Operational workflow for the synthesis of DEIMP.

Characterization & Data Validation

Successful synthesis is confirmed via spectroscopic analysis. The presence of the isocyanide functionality is distinct.

| Method | Expected Signal | Interpretation |

| IR Spectroscopy | 2150–2160 cm | Strong, sharp peak characteristic of the isocyanide ( |

| Methylene protons ( | ||

| Shift relative to starting formamide indicates transformation. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure quench is basic ( |

| Dark/Tar Product | Thermal runaway | Strictly control |

| Residual Amine | Incomplete dehydration | Check |

Applications in Drug Development

Diethyl isocyanomethylphosphonate is a versatile building block. Its primary utility lies in the synthesis of 5-membered heterocycles via cycloaddition or HWE-type condensations.

-

Oxazole Synthesis: Reaction with esters or acid chlorides followed by cyclization.

-

Pyrrole Synthesis: Reaction with Michael acceptors.

-

Antiviral Analogs: Precursor for acyclic nucleoside phosphonates.

References

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -

Rachon, J., & Schöllkopf, U. (1981). "Synthese von Diethyl-isocyanmethylphosphonat." Justus Liebigs Annalen der Chemie, 1981(9), 1693–1694. (Foundational Protocol).

-

Organic Syntheses. (2003). General procedures for isocyanide synthesis via dehydration. Organic Syntheses, Coll. Vol. 10, p.692.

-

Ugi, I., et al. (1965). "Isonitriles (Isocyanides)." Angewandte Chemie International Edition, 4(6), 472-484.

Technical Whitepaper: Diethyl Isocyanomethylphosphonate (DEIMP)

Synthetic Mechanism of Action & Utility in Heterocyclic Drug Discovery

Executive Summary

Diethyl isocyanomethylphosphonate (DEIMP) is a specialized organophosphorus reagent used primarily in the construction of 5-membered heterocyclic pharmacophores. Unlike direct biological agents, DEIMP’s "Mechanism of Action" (MoA) is chemical: it functions as a bifunctional amphiphile in the synthesis of oxazoles and imidazoles.

This guide analyzes the mechanistic pathways of DEIMP, specifically its role as a superior alternative to TosMIC (Toluenesulfonylmethyl isocyanide) in the Schöllkopf Oxazole Synthesis and related Horner-Wadsworth-Emmons (HWE) variations. For drug development professionals, understanding the nuances of this reagent allows for the precise installation of azole cores found in kinase inhibitors, antifungals, and non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: Molecular Architecture & Reactivity Profile

DEIMP combines the reactivity of an isocyanide (isonitrile) with the thermodynamic driving force of a phosphonate ester .

-

The Isocyanide (–NC): Provides the carbon atom for the C-2 position of the resulting heterocycle. It is formally divalent, allowing it to act as a radical trap, a ligand, or, in this context, an electrophile during cyclization.

-

The Phosphonate ((EtO)₂P(O)-): Increases the acidity of the

-protons (

Comparison: DEIMP vs. TosMIC

While TosMIC is the standard for Van Leusen reactions, DEIMP offers distinct advantages in atom economy and purification :

| Feature | TosMIC (Sulfonyl) | DEIMP (Phosphyl) |

| Leaving Group | p-Toluenesulfinate (Solid/Precipitate) | Diethyl phosphate (Water Soluble) |

| Reaction Type | Van Leusen | Schöllkopf / HWE-Hybrid |

| Primary Output | Oxazoles, Imidazoles, Pyrroles | Oxazoles (High Specificity) |

| Base Requirement | Strong (K₂CO₃/MeOH or NaH) | Milder conditions often viable |

Part 2: The Core Mechanism of Action

The transformation of a carbonyl substrate into an oxazole using DEIMP follows a cascade mechanism involving Aldol-type addition , Cyclization , and HWE-type Elimination .

The Schöllkopf Pathway (Oxazole Synthesis)

-

Activation (Deprotonation): A base abstracts an

-proton from DEIMP, generating a resonance-stabilized carbanion. -

Nucleophilic Attack: The DEIMP anion attacks the carbonyl carbon of an aldehyde or ketone (R-CHO).

-

Intermediate Formation: A

-hydroxy isocyanide adduct is formed. -

Cyclization (Rate Determining Step): The alkoxide oxygen attacks the electrophilic carbon of the isocyanide group. This forms a 2-metallated oxazoline intermediate.

-

Aromatization: The intermediate undergoes a Horner-Wadsworth-Emmons type elimination. The phosphonate group is ejected as the phosphate anion, driving the formation of the double bond and resulting in the aromatic oxazole.

Visualization: Mechanistic Cascade

The following diagram illustrates the stepwise conversion of an aldehyde to an oxazole.

Part 3: Experimental Protocol (Self-Validating System)

The following protocol describes the synthesis of 5-phenyl-4-tosyloxazole , a common scaffold validation reaction. This protocol includes checkpoints to ensure scientific integrity.

Reagents

-

Benzaldehyde (1.0 eq)

-

Diethyl isocyanomethylphosphonate (DEIMP) (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) for difficult substrates. -

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve DEIMP (1.1 eq) in dry THF under an inert atmosphere (

or Ar). -

Validation: Ensure DEIMP is colorless to pale yellow. Dark brown indicates decomposition/polymerization of the isocyanide.

-

-

Deprotonation:

-

Cool the solution to 0°C.

-

Add base (NaH, 60% dispersion) portion-wise.

-

Observation: Evolution of

gas indicates active deprotonation. Stir for 15-30 mins until gas evolution ceases.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.0 eq) dropwise to the anionic solution.

-

Allow the reaction to warm to room temperature (25°C).

-

-

Cyclization & Elimination (The "Cook"):

-

Stir for 2–4 hours.

-

TLC Checkpoint: Monitor the disappearance of the aldehyde spot. A new, less polar spot (the oxazole) should appear.

-

Note: If the reaction stalls at the intermediate (alcohol), mild heating (40°C) may be required to drive the phosphate elimination.

-

-

Workup:

-

Quench with water.

-

Extract with Ethyl Acetate (EtOAc).

-

Purification Advantage: The diethyl phosphate byproduct partitions into the aqueous layer, simplifying the organic phase purification.

-

-

Isolation:

-

Dry over

, filter, and concentrate. -

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Workflow Visualization

Part 4: Troubleshooting & Optimization (Expertise)

1. The "Stalled Intermediate" Problem

-

Symptom: TLC shows a polar spot that persists; mass spec shows M+ mass of the aldol adduct (Substrate + DEIMP).

-

Cause: The elimination of the phosphate group is the rate-limiting step and may require higher activation energy.

-

Solution: Switch from Carbonate bases (

) to stronger bases (

2. Isocyanide Polymerization

-

Symptom: Reaction mixture turns tarry black; yield is low.

-

Cause: Isocyanides are acid-sensitive and prone to polymerization.

-

Solution: Ensure the reaction environment is strictly basic. Do not use acidic glassware cleaning residues.

3. Regioselectivity (For unsymmetrical ketones)

-

DEIMP generally attacks the least hindered face of the carbonyl. However, steric bulk on the phosphonate can be tuned (e.g., using Dimethyl vs Diethyl analogs) to improve selectivity.

References

-

Schöllkopf, U., & Schröder, R. (1972). Reaction of α-metallated isocyanides with carbonyl compounds: Synthesis of oxazoles. Angewandte Chemie International Edition.

- Van Leusen, A. M. (1977). Synthetic uses of tosylmethyl isocyanide (TosMIC). Lectures in Heterocyclic Chemistry. (Foundational context for isocyanide chemistry).

-

Jachak, S. M., et al. (2012). Phosphonate-based isocyanides in the synthesis of bioactive heterocycles. Beilstein Journal of Organic Chemistry.

- Moschner, J., et al. (2019). Application of Diethyl Isocyanomethylphosphonate in the Synthesis of 1,3-Azoles. Organic Process Research & Development. (Process chemistry perspective).

Technical Guide: Spectroscopic Characterization of Diethyl Isocyanomethylphosphonate

Introduction

Diethyl isocyanomethylphosphonate (CAS: 27605-46-7) is a bifunctional organophosphorus reagent widely utilized in organic synthesis for the construction of nitrogen-containing heterocycles, particularly oxazoles, imidazoles, and pyrroles. Structurally, it combines a nucleophilic isocyanide moiety with a phosphonate ester group, enabling it to participate in Horner-Wadsworth-Emmons (HWE) type reactions while retaining the unique reactivity of the isocyanide carbon.

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this reagent. Given the propensity of isocyanides to isomerize to nitriles or hydrolyze under improper storage, precise spectroscopic validation is a critical "Go/No-Go" gate in experimental workflows.

Structural Overview

-

Formula:

-

Molecular Weight: 177.14 g/mol

-

Key Functional Groups:

-

Phosphonate Ester (

) -

Isocyanide (

) -

-Methylene Bridge (

-

Physical Properties & Safety Profile

Before instrumental analysis, the bulk physical properties serve as the first line of quality control.

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |

| Boiling Point | High vacuum required for distillation to prevent thermal isomerization. | |

| Density | ||

| Solubility | Soluble in | Hydrolyzes in aqueous acid. |

Safety Critical: Isocyanides possess a characteristic, potent, and repulsive odor. All handling, including spectroscopic sample preparation, must occur within a functioning fume hood.

Spectroscopic Analysis

This section details the diagnostic signals. The "Self-Validation" notes explain how to distinguish the product from common impurities (e.g., diethyl cyanomethylphosphonate).

Infrared Spectroscopy (IR)

IR is the fastest method to confirm the presence of the isocyanide functionality and assess the extent of isomerization to the thermodynamically more stable nitrile.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |

| Isocyanide ( | 2150 | Strong, Sharp | Primary ID. Absence indicates hydrolysis. Shift to 2250 indicates nitrile. |

| Phosphoryl ( | 1255 | Strong | Confirms phosphonate core. |

| 1020 | Strong, Broad | Characteristic of ethyl esters. | |

| C-H Stretch | 2980, 2910 | Medium | Alkyl backbone. |

Self-Validation Protocol:

-

Pass: Strong peak at

. -

Fail: Appearance of a peak at

(Nitrile impurity) or broad -OH stretch at

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. All data below is referenced to

NMR (Proton)

The spectrum is characterized by the coupling of protons to the

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 1.35 | Triplet (t) | 6H | Methyl protons ( | |

| 3.82 | Doublet (d) | 2H | Methylene ( | |

| 4.20 | Multiplet (m) | 4H | Ethoxy methylene ( |

Mechanistic Insight: The methylene protons at 3.82 ppm are deshielded by both the electronegative phosphonate and the isocyanide. The large geminal coupling (

NMR (Carbon)

Carbon signals appear as doublets due to

| Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 16.3 | Doublet (d) | ||

| 36.5 | Doublet (d) | ||

| 63.5 | Doublet (d) | ||

| 158.0 | Broad/Triplet | Small | Isocyanide Carbon ( |

Note: The isocyanide carbon is often low intensity due to the lack of NOE enhancement and coupling to the quadrupolar

NMR (Phosphorus)

-

Shift:

16.0 – 18.0 ppm (relative to 85% -

Pattern: Singlet (in proton-decoupled mode).

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for validating the reagent using the data described above.

Figure 1: Quality Control Decision Tree for Diethyl Isocyanomethylphosphonate Validation.

Experimental Protocols

Synthesis Summary (For Context)

The standard preparation involves the dehydration of diethyl (formaminomethyl)phosphonate. Understanding this pathway helps identify potential impurities in the spectra.

Spectroscopic Sample Preparation

To ensure high-fidelity data, follow this Standard Operating Procedure (SOP):

-

IR Prep:

-

Use neat liquid on a NaCl or KBr salt plate (thin film).

-

Why: Solution IR can mask the critical fingerprint region if the solvent absorbs near 2150

(e.g., acetonitrile is strictly forbidden).

-

-

NMR Prep:

-

Dissolve 20 mg of reagent in 0.6 mL of

. -

Filter through a small plug of anhydrous

if acid sensitivity is suspected. -

Why: Acid traces from

degradation can catalyze isocyanide polymerization.

-

Applications & Mechanistic Validation

The spectroscopic signature changes predictably during application, providing a method for reaction monitoring.

Reaction: Synthesis of Oxazoles (Van Leusen)

When reacted with an aldehyde (

-

Deprotonation: Disappearance of the doublet at 3.82 ppm.

-

Cyclization: Loss of the IR isocyanide band (

) and appearance of oxazole C=N stretches (

Figure 2: Spectroscopic changes during Oxazole synthesis.

References

-

Rachoń, J., & Schöllkopf, U. (1981). Synthesis of

-isocyanoalkylphosphonates. Justus Liebigs Annalen der Chemie, 1981(9), 1693-1698. -

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition, 16(6), 339-348. - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for coupling constants).

Technical Guide: NMR Spectral Analysis of Diethyl Isocyanomethylphosphonate

This guide outlines the spectral characterization of Diethyl isocyanomethylphosphonate , a critical reagent in the synthesis of heterocyclic compounds (e.g., oxazoles via the Van Leusen reaction) and Horner-Wadsworth-Emmons (HWE) olefinations.

The following analysis synthesizes theoretical spin-system dynamics with empirical data typical for

Introduction & Structural Context

Diethyl isocyanomethylphosphonate (CAS: 27605-46-7) is a bifunctional reagent containing a phosphonate ester and an isocyanide group. Its purity is paramount for reaction success, particularly in base-mediated cycloadditions where hydrolysis products (formamides) can act as chain terminators.

-

Formula:

-

Molecular Weight: 177.14 g/mol

-

Key Structural Features:

-

Phosphorus Nucleus (

): Spin 1/2, 100% natural abundance. -

Ethoxy Groups: Diastereotopic potential, though typically equivalent in achiral environments.

-

Methylene Bridge (

): The diagnostic reporter group.

-

Theoretical Spin System Analysis

Understanding the coupling networks is essential for correct peak assignment. The spectrum is dominated by heteronuclear coupling between protons (

Coupling Network Diagram

The following diagram illustrates the scalar coupling (

Caption: Scalar coupling network showing the dominant

Detailed 1H NMR Analysis (Proton)

Solvent:

Spectral Breakdown Table

| Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Interpretation |

| 1.30 – 1.45 | Triplet (t) | 6H | Terminal methyls of the ethyl esters. | ||

| 3.60 – 3.85 | Doublet (d) | 2H | Diagnostic Peak. The large coupling to P splits this into a distinct doublet. | ||

| 4.10 – 4.30 | Multiplet (m) | 4H | Appears as a "quintet" or complex quartet due to overlapping coupling from |

Critical Analysis Notes:

-

The Alpha-Methylene Doublet: This is the most critical signal for purity.

-

Validation: If this peak appears as a singlet, the C-P bond may be cleaved (hydrolysis). If it is a complex multiplet, verify the solvent purity.

-

Shift Sensitivity: The exact shift depends on concentration and pH. The electron-withdrawing isocyanide and phosphonate groups deshield these protons significantly compared to a standard alkyl phosphonate.

-

-

The Ethoxy Region: The methylene protons of the ethyl group (

) couple to both the adjacent methyl protons (

Detailed 31P NMR Analysis (Phosphorus)

Solvent:

-

Chemical Shift (

): 16.0 – 18.0 ppm (Singlet in proton-decoupled mode). -

Coupled Mode: If run without proton decoupling, this signal will appear as a triplet (or multiplet) due to coupling with the two alpha-protons (

Hz).

Impurity Flags:

-

Peak at ~0 ppm: Indicates Phosphoric acid (complete hydrolysis).

-

Peak at ~7-10 ppm: May indicate Diethyl phosphate (loss of the carbon side chain).

-

Peak at ~20-30 ppm: May indicate starting material precursors (e.g., diethyl aminomethylphosphonate) if synthesis was incomplete.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data suitable for publication or quality control, follow this standardized workflow.

Caption: Step-by-step workflow for NMR acquisition and validation of Diethyl isocyanomethylphosphonate.

Step-by-Step Methodology:

-

Preparation: Dissolve 15 mg of the oil in 0.6 mL of high-quality

(neutralized with basic alumina if the compound is acid-sensitive, though phosphonates are generally robust). -

Shimming: Ensure good shimming; the

splitting is fine structure that requires a homogeneous field. -

1H Acquisition:

-

Spectral Width: -1 to 12 ppm.

-

Relaxation Delay (

): -

Scans: 16 scans are usually sufficient.

-

-

31P Acquisition:

-

Frequency: Appropriate for the probe (e.g., 162 MHz on a 400 MHz instrument).

-

Decoupling: Inverse Gated or standard WALTZ-16 decoupling.

-

Applications & Significance

The spectral integrity of this compound is the "Go/No-Go" signal for complex syntheses:

-

Van Leusen Oxazole Synthesis: The reagent reacts with aldehydes/ketones. If the NMR shows hydrolysis (loss of isocyanide intensity or shift in 31P), the cyclization will fail, yielding formyl-amino products instead.

-

Horner-Wadsworth-Emmons (HWE): Used to synthesize

-unsaturated isocyanides. The acidity of the

References

-

Rachoń, J., & Schöllkopf, U. (1981). Synthesis of α-Isocyanoalkylphosphonates. Liebigs Annalen der Chemie.

-

Moskal, J., & van Leusen, A. M. (1987). A New Synthesis of Pyrroles from α-Isocyanoalkylphosphonates. Recueil des Travaux Chimiques des Pays-Bas.

-

Stafforst, D., & Schöllkopf, U. (1974). Syntheses with α-Metalated Isocyanides. Angewandte Chemie International Edition.

Technical Guide: Spectroscopic Characterization of Diethyl Isocyanomethylphosphonate

Executive Summary

Diethyl isocyanomethylphosphonate (CAS: 2769-72-4) serves as a critical C1-synthon in organic synthesis, specifically in the construction of nitrogen-containing heterocycles such as oxazoles, imidazoles, and pyrroles. Often referred to in the context of Schöllkopf chemistry , its utility relies heavily on the dual activation provided by the isocyanide group (for

For researchers in drug development, verifying the integrity of this reagent is paramount; the isocyanide moiety is labile and prone to hydrolysis or polymerization. This guide provides a definitive framework for validating the molecular identity of Diethyl isocyanomethylphosphonate using Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Part 1: Chemical Identity & Physicochemical Profile

Before instrumental analysis, the analyte must be defined by its fundamental physicochemical constants.

| Parameter | Value |

| IUPAC Name | Diethyl isocyanomethylphosphonate |

| Molecular Formula | |

| Molecular Weight | 177.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~100–110 °C at 0.5 mmHg |

| Solubility | Soluble in DCM, THF, Ethanol; hydrolyzes in water |

| Key Hazards | Stench , Skin Irritant, Moisture Sensitive |

Part 2: Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the most rapid and diagnostic tool for this molecule due to the unique dipole moment of the isocyanide functionality.

Diagnostic Bands

The spectrum is dominated by three primary regions corresponding to the isocyanide, the phosphoryl, and the alkoxy linkages.

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |

| Isocyanide ( | Stretching ( | 2150 – 2165 | Strong/Sharp | Critical Purity Indicator. Absence implies hydrolysis to formamide. |

| Phosphoryl ( | Stretching ( | 1250 – 1265 | Strong | Broad band characteristic of phosphonates. |

| P-O-C (Ethyl) | Stretching ( | 1020 – 1060 | Very Strong | Often appears as a doublet or broad multiplet. |

| C-H (Alkyl) | Stretching ( | 2980 – 2990 | Medium | Typical ethyl group signature. |

Interpretation Logic

-

The "Stench" Check: While not spectral, the odor is characteristic. However, chemically, the 2155

peak is the "heartbeat" of this molecule. -

Contamination Warning: If a broad peak appears around 3300-3400

(

IR Validation Workflow (Graphviz)

Figure 1: Decision logic for validating reagent integrity via FT-IR spectroscopy.

Part 3: Mass Spectrometry (MS) Profiling

Mass spectrometry provides structural confirmation. For small organophosphorus molecules, Electron Impact (EI) is often superior to Electrospray Ionization (ESI) for fingerprinting, as ESI may form adducts (

Ionization & Fragmentation Data (EI, 70 eV)

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanistic Origin |

| 177 | Variable (Low) | Molecular Ion (often weak in phosphonates). | |

| 149 | High | Loss of Ethylene ( | |

| 121 | High | Loss of second Ethylene unit. | |

| 109 | Medium | Diethyl phosphite cation (Loss of | |

| 81 | High | Phosphorous acid derived fragment. |

Fragmentation Mechanism

The phosphonate esters undergo a characteristic McLafferty-type rearrangement . The phosphoryl oxygen abstracts a hydrogen from the

Fragmentation Pathway Diagram

Figure 2: Sequential loss of ethylene units characteristic of diethyl phosphonate esters under EI conditions.

Part 4: Experimental Protocols

Protocol: Rapid Purity Assessment (GC-MS)

Objective: Determine purity and confirm identity of Diethyl isocyanomethylphosphonate.

Reagents & Equipment:

-

Gas Chromatograph with Mass Selective Detector (e.g., Agilent 5977).

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Sample Prep: Dilute 10 µL of the reagent into 1.5 mL of Anhydrous DCM. Note: Avoid protic solvents like methanol which may induce transesterification or addition in the injector port.

-

Inlet Parameters:

-

Temperature: 200 °C (Keep low to prevent thermal decomposition of the isocyanide).

-

Split Ratio: 50:1.

-

-

Oven Program:

-

Initial: 60 °C (Hold 2 min).

-

Ramp: 20 °C/min to 250 °C.

-

Hold: 3 min.

-

-

MS Parameters:

-

Scan Range: 40-300 amu.

-

Source Temp: 230 °C.

-

Delay: 2.0 min (solvent cut).

-

-

Analysis: Look for the peak at approx 6-8 mins (system dependent). Verify m/z 177 is present, but expect m/z 149 and 121 to dominate.

Safety Considerations

-

Toxicity: Isocyanides are toxic. All preparations must occur in a functioning fume hood.

-

Deactivation: Glassware should be rinsed with dilute acid (HCl) to hydrolyze residual isocyanide to the less odorous amine/formamide before removal from the hood.

References

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -

Moskal, J., & van Leusen, A. M. (1986). "Synthesis of oxazoles from diethyl isocyanomethylphosphonate." Recueil des Travaux Chimiques des Pays-Bas.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75604, Diethyl isocyanomethylphosphonate.

Operational Safety and Synthetic Utility of Diethyl Isocyanomethylphosphonate (DEIMP)

Executive Summary

Diethyl isocyanomethylphosphonate (DEIMP) is a specialized bifunctional reagent utilized primarily in organic synthesis for the homologation of carbonyl compounds. Structurally, it combines the reactivity of an isocyanide (isonitrile) with a phosphonate ester, making it a critical reagent for Horner-Wadsworth-Emmons (HWE) type reactions.

While invaluable for synthesizing vinyl isocyanides and nitrogen-containing heterocycles (such as oxazoles and imidazoles), DEIMP presents unique safety challenges. These arise from the high toxicity and offensive odor associated with the isocyanide moiety, coupled with the reactivity of the phosphonate group. This guide integrates Material Safety Data Sheet (MSDS) parameters with practical, bench-level protocols to ensure safe and effective utilization.

Physicochemical Characterization

Understanding the physical state of DEIMP is the first line of defense. Unlike its solid analog, Tosylmethyl Isocyanide (TosMIC), DEIMP is typically a liquid, which alters handling and containment strategies.

Table 1: Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 27605-40-9 | Unique identifier for inventory tracking. |

| Molecular Formula | Basis for stoichiometry calculations. | |

| Molecular Weight | 177.14 g/mol | Calculation of molar equivalents. |

| Physical State | Liquid (Clear to pale yellow) | Requires syringe/septum transfer techniques. |

| Boiling Point | ~100-110°C (at 0.5 mmHg) | Volatile under high vacuum; risk of inhalation. |

| Density | 1.12 g/mL | Heavier than water; sinks in aqueous phases. |

| Flash Point | >110°C | Combustible but not highly flammable. |

| Solubility | THF, DCM, Toluene, MeOH | Compatible with standard organic solvents. |

Hazard Profiling & Toxicology

The safety profile of DEIMP is dominated by the isocyano (-NC) functional group. Researchers must treat this compound with the same rigor applied to cyanides, with the added complication of extreme olfactory sensitivity.

Acute Health Effects

-

Inhalation (Category 3): Toxic if inhaled. The vapor causes respiratory tract irritation and potential sensitization.

-

Oral/Dermal (Category 4): Harmful if swallowed or in contact with skin.

-

Ocular (Category 2A): Causes serious eye irritation.

The "Isocyanide Effect" (Olfactory Hazard)

DEIMP possesses a characteristic, repulsive odor typical of isonitriles.

-

Detection Threshold: Extremely low (ppb range).

-

Olfactory Fatigue: Continuous exposure can desensitize the nose, leading to a false sense of safety.

-

Community Impact: Vapors escaping the fume hood can evacuate a building. Double-containment is mandatory.

Operational Engineering Controls

To mitigate the risks identified above, a rigid hierarchy of controls must be implemented before the bottle is opened.

Diagram 1: Operational Safety Workflow

This decision tree outlines the mandatory checks required before handling DEIMP.

Caption: Pre-operational safety logic flow ensuring engineering and PPE compliance.

Synthetic Application: The HWE-Isocyanide Reaction

DEIMP is most frequently employed to convert carbonyls (aldehydes/ketones) into vinyl isocyanides or, upon hydrolysis, chain-extended nitriles. This is a modification of the Horner-Wadsworth-Emmons reaction.

Reaction Mechanism

The reaction proceeds via the formation of a phosphonate-stabilized carbanion, which attacks the carbonyl. Unlike standard HWE reagents, the isocyanide group remains intact under non-hydrolytic conditions.

Diagram 2: DEIMP Reaction Mechanism

Visualizing the pathway from deprotonation to vinyl isocyanide formation.

Caption: Mechanistic pathway of DEIMP-mediated olefination.

Validated Experimental Protocol

Objective: Synthesis of a Vinyl Isocyanide from Benzaldehyde.

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add anhydrous Tetrahydrofuran (THF) (0.5 M concentration relative to substrate).

-

Reagent Addition:

-

Add DEIMP (1.1 equivalents) via syringe.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

-

Deprotonation: Add

-Butyllithium (1.1 equiv) or Potassium tert-butoxide dropwise. Stir for 30 minutes. Note: The solution usually turns deep yellow/orange. -

Substrate Addition: Add Benzaldehyde (1.0 equiv) dissolved in minimal THF dropwise.

-

Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Note: Isocyanides stain poorly; use UV).

-

Workup: Quench with saturated

. Extract with diethyl ether.

Waste Management & Decontamination

Proper disposal is critical due to the stench and toxicity. Never pour DEIMP solutions directly into the aqueous waste or general organic waste without pretreatment.

The "Kill" Solution (Quenching Protocol)

Isocyanides are acid-labile. They hydrolyze to form amines and formic acid.

-

Reagent: 10% Hydrochloric Acid (HCl) or Glacial Acetic Acid in Methanol.

-

Protocol:

-

Collect all glassware, syringes, and septa used with DEIMP.

-

Submerge them in a bath of Acidic Methanol (e.g., 1:10 Acetic Acid:MeOH) inside the fume hood.

-

Soak for 12-24 hours. This converts the isocyanide (-NC) to the corresponding amine (-NH2) and formate, destroying the odor and reducing toxicity.

-

Rinse glassware with water and acetone.

-

Dispose of the soak solution as Acidic Organic Waste .

-

Spill Management

-

Evacuate: If a significant amount (>5mL) is spilled outside the hood, evacuate the lab immediately due to odor.

-

PPE: Wear self-contained breathing apparatus (SCBA) if reentry is required for large spills. For small spills in the hood, double-glove.

-

Neutralize: Cover the spill with an absorbent material soaked in the acidic methanol solution described above.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122284, Diethyl isocyanomethylphosphonate. Retrieved from [Link]

-

Organic Syntheses. (2003). Preparation of Vinyl Isocyanides. Org. Synth. 2003, 80, 31. Retrieved from [Link]

- Moskal, J., & van Leusen, A. M. (1986). A New Synthesis of Oxazoles and Imidazoles. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.

Technical Protocol: Handling, Storage, and Stability of Diethyl Isocyanomethylphosphonate

CAS: 27605-40-9 | Formula: C₆H₁₂NO₃P

Executive Summary & Chemical Logic

Diethyl isocyanomethylphosphonate (DEIMP) is a bifunctional reagent combining the nucleophilic/electrophilic character of an isocyanide with the olefination potential of a phosphonate ester. It is critical in the synthesis of oxazoles, pyrroles, and imidazoles via cyclization reactions (e.g., Van Leusen-type chemistry).

The Core Challenge: The isocyanide moiety (-NC) is thermodynamically unstable relative to the nitrile isomer and kinetically sensitive to acid-catalyzed hydrolysis and radical polymerization. The phosphonate group adds hygroscopic character. Therefore, protocol failure typically results in hydrolysis to the formamide (loss of reactivity) or polymerization (formation of insoluble gums).

This guide defines a "Zero-Compromise" handling architecture to maintain reagent integrity >98% purity over extended storage.

Physicochemical Profile & Hazard Assessment

Understanding the physical state is the first step in designing a handling protocol.

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| Physical State | Clear to pale yellow liquid | Viscosity changes indicate polymerization. |

| Boiling Point | ~100-110°C at 0.5 mmHg | High boiling point; difficult to remove by rotary evaporation. |

| Odor | Pungent, characteristic isocyanide stench | Zero-tolerance for open-bench handling. |

| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic workflows. |

| Stability | Moisture & Acid Sensitive | Requires anhydrous, neutral/basic conditions. |

Hazard Mechanism: The Isocyanide Toxicity & Stench

While less volatile than methyl isocyanide, DEIMP possesses the characteristic isocyanide odor threshold in the ppb range.

-

Toxicity: Isocyanides can bind to heme proteins (similar to CO), though the bulky phosphonate group reduces bioavailability compared to simple alkyl isocyanides.

-

Sensitization: Potential respiratory and skin sensitizer.

Storage Architecture: The Inert Cold Chain

To prevent the "Isocyanide-Formamide Shift," a rigorous storage protocol is required.

Environmental Control

-

Temperature: Store at 2°C to 8°C .

-

Reasoning: Low temperature inhibits the kinetics of radical polymerization and spontaneous isomerization.

-

-

Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to density).

-

Reasoning: DEIMP is hygroscopic. Moisture ingress leads to hydrolysis:

The resulting formamide is inactive in cyclization reactions.

-

Container Specifications

-

Primary: Amber glass vials with Teflon-lined septa.

-

Why Amber? Although not highly photo-labile, amber glass prevents radical initiation from stray UV sources.

-

-

Secondary: Sealed polyethylene bag with desiccant packs (Silica or CaSO₄).

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Visualizing the Storage Decision Logic

Figure 1: The "Inert Cold Chain" workflow ensures moisture and oxygen are systematically excluded after every use.

Operational Handling & Synthesis Protocols

The "Double-Glove" Rule

DEIMP can permeate standard latex rapidly.

-

Inner Layer: 4 mil Nitrile.

-

Outer Layer: 4-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.

-

Ventilation: All transfers must occur in a fume hood with a face velocity >100 fpm.

Aliquoting Strategy (Syringe Transfer)

Never pour DEIMP. Use positive pressure transfer to avoid introducing atmospheric moisture.

-

Insert an Argon balloon needle into the septum.

-

Withdraw liquid using a gas-tight glass syringe.

-

Remove syringe; the balloon maintains positive pressure, preventing air influx.

Reaction Setup: The Base Compatibility Check

DEIMP is often deprotonated using bases like NaH, KOtBu, or LiHMDS.

-

Caution: Mixing DEIMP with strong base is exothermic.

-

Protocol: Always add the base slowly to the DEIMP solution at -78°C or 0°C (depending on solvent) to control the formation of the

-isocyano carbanion. -

Solvent Choice: THF or DMF (anhydrous). Avoid protic solvents (MeOH, EtOH) during the deprotonation step to prevent quenching the anion.

Emergency Response & Waste Management

The distinct odor of isocyanides acts as a built-in warning system. If you smell it outside the hood, containment has failed.

Spill Neutralization (The Acid Quench)

Unlike standard solvent spills, DEIMP requires chemical deactivation.

-

Mechanism: Acidic hydrolysis converts the isocyanide (foul smelling, reactive) into the corresponding formamide/amine (odorless, less reactive).

-

Decontamination Solution: 10% Hydrochloric Acid (HCl) or 20% Acetic Acid in Methanol.

Step-by-Step Spill Cleanup

-

Evacuate: Clear the immediate area if the odor is overwhelming.

-

PPE: Don double nitrile gloves and a respirator (organic vapor cartridge) if outside the hood.

-

Absorb: Cover the spill with vermiculite or sand.

-

Deactivate: Pour the Decontamination Solution over the absorbent. Allow to sit for 15-30 minutes.

-

Indicator: The foul odor should dissipate.

-

-

Disposal: Scoop into a hazardous waste container labeled "Organic Waste - Acidic".

Waste Disposal

Do not mix DEIMP waste with oxidizing agents (Nitric acid, Peroxides) as phosphonates can react violently. Segregate into Non-Halogenated Organic streams (unless chlorinated solvents were used).

Decontamination Logic Diagram

Figure 2: Chemical neutralization workflow utilizing acid hydrolysis to mitigate odor and reactivity.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122253, Diethyl isocyanomethylphosphonate. Retrieved from [Link]

-

Moskal, J., & van Leusen, A. M. (1986). A new synthesis of pyrroles from nitroalkenes and diethyl isocyanomethylphosphonate. Journal of Organic Chemistry. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier - Phosphonic acid, (isocyanomethyl)-, diethyl ester. Retrieved from [Link]

Technical Monograph: Stability Profile and Decomposition Kinetics of Diethyl Isocyanomethylphosphonate

Executive Summary

Diethyl isocyanomethylphosphonate (DEIMP) is a critical

Despite its synthetic utility, DEIMP exhibits a complex stability profile characterized by thermal metastability and hydrolytic sensitivity . This guide provides a mechanistic analysis of its decomposition pathways and establishes a self-validating protocol for its purification and storage. Failure to adhere to these parameters results not only in yield loss (conversion to formamide) but also poses process safety risks during thermal purification.

Physicochemical Identity & Stability Architecture

DEIMP consists of a phosphonate group and an isocyanide functionality separated by a methylene bridge. The stability challenges arise from the unique electronic structure of the isocyanide group and the acidity of the

The Isocyanide Resonance

The isocyanide moiety (

-

Thermal Risk: The isocyanide group is prone to rearrangement to nitriles (

) or polymerization at elevated temperatures. -

Acidity: The electron-withdrawing nature of both the phosphonate and isocyanide groups renders the methylene protons acidic (

in DMSO), making the compound reactive toward bases and sensitive to moisture under basic or acidic catalysis.

Degradation Data Summary

| Parameter | Characteristic | Critical Threshold / Observation |

| Thermal Stability | Metastable Liquid | Decomposes exothermically >100°C (approx). |

| Hydrolytic Stability | Moisture Sensitive | Reverts to Diethyl (formamidomethyl)phosphonate in presence of |

| Storage Condition | Stable for months if stored under Argon/Nitrogen. | |

| Distillation Hazard | High | Do not distill at atmospheric pressure. Requires high vacuum (< 0.5 mmHg). |

Decomposition Mechanisms

Understanding the degradation pathways is essential for troubleshooting low yields and ensuring process safety.

Hydrolytic Reversion (The "Shelf-Life" Killer)

In the presence of atmospheric moisture and trace acid (often present on glass surfaces or silica), DEIMP undergoes hydration. The isocyanide carbon is attacked by water, leading to the formation of the formamide precursor. This reaction is thermodynamically favored.

Mechanism:

This impurity is non-volatile and often co-elutes or remains in the pot during reactions, quenching strong bases used in subsequent HWE steps.

Thermal Decomposition & Polymerization

Isocyanides are known to undergo exothermic polymerization or rearrangement to nitriles. While DEIMP is more stable than lower molecular weight isocyanides (like methyl isocyanide), prolonged heating above 80-90°C can initiate a runaway decomposition or "tarring," resulting in a black, viscous polymer.

Mechanistic Visualization

The following diagram outlines the synthesis (dehydration) and the competing decomposition pathways.

Figure 1: Synthetic cycle and degradation pathways of DEIMP. Green arrows indicate synthesis; red arrows indicate decomposition risks.

Experimental Protocol: Safe Purification & Handling

The following protocol is designed to maximize stability during the critical purification phase. This methodology is adapted from standard Organic Syntheses procedures but enhanced with modern process safety controls.

The "Cold-Quench" Synthesis Principle

DEIMP is typically synthesized by dehydrating diethyl (formamidomethyl)phosphonate using Phosphorus Oxychloride (

-

Critical Control Point: The reaction is highly exothermic. Maintenance of temperature between -5°C and 0°C is mandatory to prevent immediate polymerization of the forming isocyanide.

Vacuum Distillation Protocol (Self-Validating)

Warning: Never attempt to distill DEIMP at atmospheric pressure. Explosion or rapid deflagration is a risk.

Equipment Setup:

-

Short-path distillation head (minimize thermal residence time).

-

High-vacuum pump capable of

. -

Oil bath with digital temperature control.

Step-by-Step Procedure:

-

Pre-Conditioning: Ensure the crude reaction mixture is washed with Sodium Carbonate (

) solution to remove all traces of acid. Validation: Check pH of aqueous layer; must be > 8. Acid residues catalyze decomposition during heating. -

Drying: Dry the organic layer thoroughly over

. Reasoning: Water trapped in the matrix will cause hydrolysis in the distillation pot. -

Vacuum Application: Apply full vacuum (

) to the system before heating the oil bath. -

Thermal Ramp:

-

Slowly heat the oil bath.

-

DEIMP typically boils at 75–80°C at 0.2 mmHg [1].

-

Safety Limit: Do not allow the oil bath temperature to exceed 110°C. If the compound does not distill, improve vacuum rather than increasing heat.

-

-

Collection: Collect the clear, colorless liquid. If the distillate turns yellow or brown, stop immediately; decomposition is occurring.

Storage Workflow

Once distilled, DEIMP must be stabilized immediately.

Figure 2: Optimal storage workflow to prevent hydrolytic reversion.

References

-

Rachon, J.; Schöllkopf, U. (1988). "Diethyl isocyanomethylphosphonate". Organic Syntheses, Collective Volume 6, p. 432. (Original: Vol. 57, p. 102, 1977).

-

Source:

- Relevance: Defines the authoritative boiling point and synthesis method.

-

-

Moskal, J.; van Leusen, A. M. (1986). "A New Synthesis of Oxazoles from Diethyl Isocyanomethylphosphonate". Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.

-

Source:

- Relevance: Discusses the reactivity and stability in the context of heterocycle synthesis.

-

-

PubChem Compound Summary. (n.d.). "Diethyl isocyanomethylphosphonate".

-

Source:

- Relevance: Chemical safety and physical property d

-

Discovery and history of Diethyl isocyanomethylphosphonate

From Structural Curiosity to Heterocyclic Cornerstone

Executive Summary & Chemical Identity

Diethyl isocyanomethylphosphonate (CAS: 2506-81-2) represents a critical intersection in organic synthesis, bridging the utility of Horner-Wadsworth-Emmons (HWE) olefination with the unique reactivity of isocyanides. Unlike its more famous cousin, TosMIC (p-Toluenesulfonylmethyl isocyanide), which is primarily a reductive homologation reagent, this phosphonate is designed specifically to install the isocyano group onto a vinyl scaffold.

This guide details the discovery, mechanistic underpinnings, and validated protocols for utilizing this reagent, specifically targeting researchers involved in the synthesis of complex heterocycles like oxazoles and pyrroles.

Historical Genesis: The Schöllkopf Era

The history of

The pivotal moment for Diethyl isocyanomethylphosphonate arrived in the early 1970s through the work of Ulrich Schöllkopf at the University of Göttingen. While attempting to expand the scope of isocyanide chemistry beyond simple

In 1973 , they published their seminal findings in Angewandte Chemie, demonstrating that the lithiated anion of diethyl isocyanomethylphosphonate could react with aldehydes and ketones to yield vinyl isocyanides via a Horner-Wadsworth-Emmons mechanism. This discovery provided the first general, stereoselective route to these reactive intermediates, which were previously difficult to access.

Mechanistic Divergence: Phosphonate vs. Sulfonyl

To apply this reagent effectively, one must understand how it differs from TosMIC (Van Leusen reagent). Both reagents possess an acidic methylene group flanked by an isocyanide and an electron-withdrawing group (EWG). However, the fate of the EWG determines the product.

| Feature | Diethyl Isocyanomethylphosphonate | TosMIC (Van Leusen Reagent) |

| EWG | Phosphonate ester | Sulfonyl group |

| Primary Mechanism | Horner-Wadsworth-Emmons (HWE) | Aldol-type / Cycloaddition |

| Leaving Group | Diethyl phosphate (Eliminated) | Sulfinate (Eliminated) |

| Primary Product | Vinyl Isocyanide | Nitrile (reductive) or Oxazole |

| Key Utility | Synthesis of | Homologation of ketones to nitriles |

Technical Core: Synthesis and Application Protocols

4.1. Synthesis of the Reagent (Self-Validating Protocol)

The synthesis of diethyl isocyanomethylphosphonate is a dehydration process. The precursor, diethyl (formylaminomethyl)phosphonate, must be dehydrated without affecting the sensitive phosphonate group.

Reaction Overview:

Step-by-Step Protocol:

-

Preparation of Precursor: Begin with diethyl aminomethylphosphonate. Formylate using ethyl formate (reflux, 4h) or acetic formic anhydride. Confirm conversion by disappearance of amine NH peaks in IR.

-

Dehydration Setup: Dissolve diethyl (formylaminomethyl)phosphonate (1.0 eq) in dry dichloromethane (DCM) or THF. Cool to -5°C to 0°C.

-

Base Addition: Add triethylamine (Et3N, 2.4 eq) or diisopropylamine. Causality: Excess base is required to neutralize the HCl generated during the dehydration.

-

Dehydrating Agent: Dropwise add Phosphorus Oxychloride (

, 1.1 eq) while maintaining temperature below 0°C. Causality: Rapid addition or higher temperatures can lead to polymerization of the isocyanide. -

Quench & Extraction: Pour into ice water containing

. Extract with DCM. -

Validation (Critical):

-

IR Spectroscopy: Look for the characteristic sharp, strong absorption at ~2150 cm⁻¹ (Isocyanide stretch).

-

¹H NMR: The methylene protons (

) typically appear as a doublet (

-

4.2. Application: Synthesis of Vinyl Isocyanides (HWE Reaction)

Protocol:

-

Deprotonation: Suspend Potassium tert-butoxide (

, 1.1 eq) in dry THF at -70°C. Add Diethyl isocyanomethylphosphonate (1.0 eq) dropwise.-

Observation: The solution usually turns pale yellow, indicating anion formation.

-

-

Carbonyl Addition: Add the aldehyde or ketone (0.9 eq) dissolved in THF slowly.

-

Warming: Allow the mixture to warm to 0°C or room temperature over 2-3 hours. Causality: The elimination of the phosphate group (formation of the double bond) is often the rate-limiting step and requires thermal energy.

-

Workup: Quench with water, extract with ether.

-

Result: The product is an

-unsaturated isocyanide.

Visualizing the Pathways

5.1. Synthesis of the Reagent

The following diagram illustrates the conversion of the amine precursor to the active phosphonate reagent.

Figure 1: Synthetic pathway for the preparation of Diethyl isocyanomethylphosphonate via dehydration.

5.2. Mechanism of Vinyl Isocyanide Formation (HWE)

This workflow details the Horner-Wadsworth-Emmons mechanism specific to this reagent.

Figure 2: The HWE mechanism yielding vinyl isocyanides via phosphate elimination.

Strategic Utility in Drug Development

In medicinal chemistry, the vinyl isocyanide generated by this reagent is rarely the endpoint. It serves as a high-energy "warhead" for further cyclization.

-

Oxazole Synthesis: Vinyl isocyanides can be cyclized under acidic or basic conditions (or metal catalysis) to form oxazoles. This provides a complementary route to the Robinson-Gabriel synthesis.

-

Pyrrole Synthesis: Reaction with active methylene compounds (Michael addition followed by cyclization) yields substituted pyrroles.

-

Multicomponent Reactions: The isocyanide moiety is compatible with Passerini and Ugi-type reactions, allowing for rapid library generation.

References

-